molecular formula C18H19N3O4S B2676377 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide CAS No. 946344-56-5

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2676377
CAS No.: 946344-56-5
M. Wt: 373.43
InChI Key: GPTRDCZYYKZZEN-UHFFFAOYSA-N
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Description

N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a pyridazinone core substituted with a furan-2-yl group and linked via an ethyl chain to a 2,5-dimethylbenzenesulfonamide moiety. The 2,5-dimethylbenzenesulfonamide segment enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-13-5-6-14(2)17(12-13)26(23,24)19-9-10-21-18(22)8-7-15(20-21)16-4-3-11-25-16/h3-8,11-12,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTRDCZYYKZZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan ring, followed by the formation of the pyridazinone moiety. The final step involves the sulfonation of the benzenesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The pyridazinone moiety can be reduced under specific conditions.

    Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring may yield furan carboxylic acids, while reduction of the pyridazinone moiety can produce pyridazine derivatives.

Scientific Research Applications

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The furan ring and pyridazinone moiety can interact with enzymes or receptors, modulating their activity. The benzenesulfonamide group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related sulfonamide-containing heterocycles from the provided evidence. Key differences in core scaffolds, substituents, and biological activities are highlighted.

Compound Name Core Structure Key Substituents Synthesis Method Biological Activity Reference
Target Compound Pyridazinone Furan-2-yl, 2,5-dimethylbenzenesulfonamide Not explicitly described Not reported
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) Pyridazinone Benzyloxy, benzenesulfonamide Benzyl bromide + K₂CO₃ in DMF at 5°C Not reported
N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide (10a) Pyridinone Benzo[d]thiazole, benzenesulfonamide Reflux with piperidine acetate in ethanol Antiviral (implied)
1-cyclopropyl-3-(2-(7-fluoro-6-(furan-2-yl)-4-oxo-2-(trifluoromethyl)quinolin-1(4H)-yl)ethyl)imidazolidine-2,4-dione (19l) Quinoline Furan-2-yl, imidazolidine-dione, trifluoromethyl Not detailed Antibacterial

Key Observations

Core Heterocycle Variations: The pyridazinone core in the target compound differs from the pyridinone in 10a () and the quinoline in 19l (). Pyridazinone’s dual nitrogen atoms may enhance polarity and hydrogen-bonding capacity compared to pyridinone’s single nitrogen . Quinoline derivatives (e.g., 19l) often exhibit strong antimicrobial activity due to their planar aromatic systems and ability to intercalate biomolecules .

Substituent Effects: The furan-2-yl group in the target compound and 19l () contrasts with benzyloxy in 5a () and benzo[d]thiazole in 10a (). Furan’s electron-rich nature may improve binding to hydrophobic pockets in biological targets, while benzothiazole in 10a could enhance antiviral activity via π-π stacking .

Synthetic Approaches: The target compound’s ethyl linker and furan substitution suggest a possible synthesis route involving nucleophilic substitution or coupling reactions, analogous to the benzyloxy pyridazinone synthesis in . In contrast, 10a () employs condensation with benzothiazole derivatives under reflux conditions .

Biological Activity: While the target compound’s activity is unreported, structural analogues provide insights. For example, 19l () demonstrates antibacterial activity, likely due to its quinoline core and trifluoromethyl group, which enhance membrane penetration and target inhibition . The absence of a quinoline system in the target compound may shift its activity toward different biological pathways.

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N4O3SC_{17}H_{20}N_{4}O_{3}S, with a molecular weight of approximately 364.43 g/mol. The structure features a furan ring, a pyridazine moiety, and a sulfonamide group, which are crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, this compound has been investigated for its potential to inhibit tumor growth in various cancer cell lines.

Case Study:
In vitro assays demonstrated that this compound inhibited the proliferation of human lung carcinoma (A549) and hepatocellular carcinoma (Hep3B) cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, suggesting its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Research indicates that it exhibits activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Mechanism of Action:
The sulfonamide group is believed to interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase, an essential enzyme in the bacterial biosynthesis pathway . This mechanism is similar to that of traditional sulfa drugs.

Comparative Biological Activity

A comparative analysis with other related compounds highlights the unique efficacy of this compound:

Compound NameBiological ActivityMechanism
Compound AAnticancerApoptosis induction
Compound BAntimicrobialFolate synthesis inhibition
This compoundAnticancer, AntimicrobialDual mechanism

Research Findings

Several studies have focused on the biological activity of this compound:

  • Cytotoxicity Assays : These assays confirmed that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .
  • Molecular Docking Studies : Docking studies revealed that the compound binds effectively to target enzymes involved in cancer progression and bacterial metabolism, providing insights into its potential therapeutic applications .
  • Pharmacokinetics : Initial pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a viable candidate for further drug development .

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